Levofloxacin lactate

Description

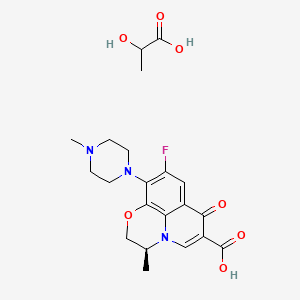

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDRRTIAGBDDKP-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648769 | |

| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294662-18-3 | |

| Record name | Levofloxacin lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levofloxacin Lactate's Mechanism of Action Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, the L-isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its enhanced activity against Gram-positive pathogens, particularly Streptococcus pneumoniae, compared to earlier fluoroquinolones, has made it a critical agent in the treatment of respiratory and other infections.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antibacterial action of levofloxacin lactate against Gram-positive bacteria, with a focus on its interaction with target enzymes, the resulting cellular consequences, and detailed experimental methodologies for studying these interactions.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

The primary bactericidal effect of levofloxacin is achieved through the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process necessary for the initiation of DNA replication and for relieving the torsional stress that arises during transcription.[5]

-

Topoisomerase IV: This enzyme is primarily responsible for the decatenation, or unlinking, of intertwined daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[2]

In Gram-positive bacteria, topoisomerase IV is generally considered the primary target of levofloxacin, while DNA gyrase serves as the secondary target.[6][7] Levofloxacin binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but is unable to religate it. This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of cellular events culminating in bacterial cell death.[2]

Quantitative Data on Levofloxacin Activity

The efficacy of levofloxacin against various Gram-positive bacteria is quantified by its Minimum Inhibitory Concentration (MIC) and its inhibitory concentration against its target enzymes (IC50).

| Gram-Positive Bacteria | Levofloxacin MIC50 (µg/mL) | Levofloxacin MIC90 (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | - | 0.12[8] |

| Staphylococcus aureus (clinical isolates) | - | 0.5 - 16.0[8] |

| Streptococcus pneumoniae (penicillin-susceptible) | - | <2.0[3] |

| Enterococcus faecalis | - | Resistant range[9] |

| Enzyme | Source Organism | Levofloxacin IC50 (µg/mL) |

| DNA Gyrase | Enterococcus faecalis | 28.1[10][11] |

| Topoisomerase IV | Enterococcus faecalis | 8.49[10][11] |

| DNA Gyrase | Escherichia coli | 2.50 ± 0.14[5] |

Signaling Pathways: The SOS Response

The DNA damage induced by levofloxacin triggers the bacterial SOS response, a global regulatory network that controls DNA repair and mutagenesis.[6][12] In Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, this pathway is also primarily regulated by the RecA and LexA proteins.[6]

-

DNA Damage and Signal Induction: The accumulation of double-strand breaks and single-stranded DNA (ssDNA) gaps resulting from levofloxacin's action serves as the inducing signal.

-

RecA Activation: The RecA protein polymerizes on these ssDNA regions, forming a nucleoprotein filament.

-

LexA Cleavage: The activated RecA filament facilitates the autoproteolytic cleavage of the LexA repressor protein.

-

SOS Gene Expression: Cleavage of LexA leads to the derepression of numerous genes in the SOS regulon. These genes encode proteins involved in DNA repair, such as nucleotide excision repair and homologous recombination, as well as error-prone DNA polymerases that can replicate past damaged DNA, albeit with a higher risk of introducing mutations.

Caption: Levofloxacin-induced SOS response pathway in Gram-positive bacteria.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of levofloxacin to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (subunits A and B) from a Gram-positive source (e.g., Staphylococcus aureus).

-

Relaxed circular plasmid DNA (e.g., pBR322).

-

5X Gyrase Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 50 mM Mg(OAc)₂, 50 mM DTT, 10 mM ATP, 2.5 M potassium glutamate, 0.25 mg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (w/v) glycerol.

-

Levofloxacin stock solution in DMSO.

-

Stop Buffer/Loading Dye (6X): 30% glycerol, 0.15% bromophenol blue, 3% SDS.

-

Agarose, 1X TAE or TBE buffer, ethidium bromide.

Procedure:

-

On ice, prepare a reaction mixture containing 5X Gyrase Assay Buffer, relaxed pBR322 DNA (final concentration ~10-20 ng/µL), and sterile water.

-

Add varying concentrations of levofloxacin (or DMSO for the control) to individual reaction tubes.

-

Dilute the DNA gyrase enzyme in Dilution Buffer and add it to the reaction tubes to initiate the reaction. A typical final enzyme concentration is 1-2 units per reaction.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 75V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV transillumination.

-

The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing levofloxacin concentrations. The IC50 value is the concentration of levofloxacin that inhibits 50% of the supercoiling activity.

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of levofloxacin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified topoisomerase IV from a Gram-positive source (e.g., Staphylococcus aureus).

-

Kinetoplast DNA (kDNA).

-

5X Topoisomerase IV Assay Buffer: 250 mM Tris-HCl (pH 7.5), 1.75 M potassium glutamate, 25 mM MgCl₂, 25 mM DTT, 7.5 mM ATP, 250 µg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol.

-

Levofloxacin stock solution in DMSO.

-

Stop Buffer/Loading Dye (6X): 30% glycerol, 0.15% bromophenol blue, 3% SDS.

-

Agarose, 1X TAE or TBE buffer, ethidium bromide.

Procedure:

-

On ice, prepare a reaction mixture containing 5X Topoisomerase IV Assay Buffer, kDNA (final concentration ~5-10 ng/µL), and sterile water.

-

Add varying concentrations of levofloxacin (or DMSO for the control) to individual reaction tubes.

-

Dilute the topoisomerase IV enzyme in Dilution Buffer and add it to the reaction tubes to start the reaction. A typical final enzyme concentration is 1-2 units per reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 85V) for a sufficient time to separate the decatenated minicircles from the kDNA network.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The inhibition of decatenation is observed as a decrease in the amount of released minicircles and the retention of kDNA in the well with increasing levofloxacin concentrations. The IC50 is the concentration of levofloxacin that inhibits 50% of the decatenation activity.

Caption: Experimental workflow for the topoisomerase IV decatenation inhibition assay.

Conclusion

This compound exerts its potent bactericidal activity against Gram-positive bacteria primarily through the inhibition of topoisomerase IV and secondarily DNA gyrase. This dual-targeting mechanism disrupts essential DNA processes, leading to the accumulation of lethal double-strand breaks and the induction of the SOS response. Understanding the quantitative aspects of its activity and the detailed experimental methodologies for its study is crucial for ongoing research, drug development efforts, and the effective clinical use of this important antibiotic.

References

- 1. inspiralis.com [inspiralis.com]

- 2. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 3. Pharmacodynamic Comparisons of Levofloxacin, Ciprofloxacin, and Ampicillin against Streptococcus pneumoniae in an In Vitro Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profoldin.com [profoldin.com]

- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-vitro activity of levofloxacin against Streptococcus pneumoniae with various levels of penicillin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of levofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]

An In-depth Technical Guide to the Physicochemical Properties of Levofloxacin Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of levofloxacin lactate, a broad-spectrum fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing detailed data and experimental methodologies.

Chemical and Physical Properties

This compound is the lactate salt of levofloxacin, the levorotatory isomer of ofloxacin. The addition of lactic acid enhances the aqueous solubility of the parent compound, making it suitable for parenteral formulations.

| Property | Value | References |

| Chemical Name | (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid L-lactate | |

| Molecular Formula | C₂₁H₂₆FN₃O₇ | |

| Molecular Weight | 451.45 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Levofloxacin (anhydrous): 225-227 °C (decomposes) | [1] |

| pKa | pKa₁ (carboxylic acid) ≈ 5.5 - 6.8; pKa₂ (piperazinyl group) ≈ 8.0 | [2][3] |

Solubility Profile

The aqueous solubility of levofloxacin is pH-dependent. As a zwitterionic molecule, it exhibits its lowest solubility at its isoelectric point and higher solubility in acidic and basic conditions. The lactate salt form significantly improves its solubility in aqueous media.

| pH | Solubility (mg/mL) of Levofloxacin | References |

| 2.0 - 5.0 | ~200 | [3] |

| 6.5 | ~300 (maximum) | [3] |

| 7.5 | ~30 (minimum) | [3] |

Stability Profile

This compound exhibits good stability under various conditions, a critical factor for its formulation and storage. However, it is susceptible to degradation under certain stress conditions, particularly oxidative and acidic stress.[4][5][6][7]

| Condition | Stability | Degradation Products | References | |---|---|---| | Acid Hydrolysis (e.g., 5.0 M HCl) | Slight degradation | Minor degradation products |[4][6] | | Base Hydrolysis (e.g., 5.0 M NaOH) | Stable | No significant degradation |[6] | | Oxidative Stress (e.g., 30% H₂O₂) | Significant degradation | Levofloxacin-N-oxide and other oxidative degradants |[4][5][6] | | Thermal Stress (e.g., 105 °C) | Stable | No significant degradation |[6] | | Photolytic Degradation | Stable | No significant degradation |[6] | | Aqueous Hydrolysis | Stable | No significant degradation |[6] |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in a particular solvent.

Materials:

-

This compound

-

Solvent (e.g., purified water, buffers of various pH)

-

Volumetric flasks

-

Shaking incubator or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of levofloxacin in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility based on the concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constants (pKa) of an ionizable substance.[8][9][10][11]

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol-water mixture) to a known concentration.

-

Add KCl to maintain a constant ionic strength.

-

Place the solution in a thermostated vessel and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized HCl or NaOH solution in small, precise increments.

-

Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added.

-

The pKa values can be determined from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Materials:

-

This compound

-

DSC instrument

-

Aluminum pans and lids

Procedure:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum pan.

-

Seal the pan with a lid. An empty sealed pan is used as the reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[1][12][13]

Stability-Indicating HPLC Method

This method is used to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Materials:

-

This compound

-

HPLC system with a UV detector

-

C18 column (or other suitable stationary phase)

-

Mobile phase (e.g., a mixture of buffer and organic solvent like methanol or acetonitrile)

-

Forced degradation samples (acid, base, peroxide, heat, light)

Procedure:

-

Method Development: Develop an HPLC method that separates levofloxacin from its potential degradation products and impurities. The mobile phase composition, flow rate, and detection wavelength are optimized. A common detection wavelength for levofloxacin is 294 nm.[4]

-

Forced Degradation Studies: Subject this compound solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) for a specified duration.

-

Sample Analysis: Inject the stressed samples, a reference standard solution of levofloxacin, and a blank into the HPLC system.

-

Data Analysis: The peak areas of levofloxacin and any degradation products are recorded. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak. The percentage of degradation can be calculated by comparing the peak area of levofloxacin in the stressed sample to that of an unstressed control.

Mechanism of Action

Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is necessary for the initiation of replication and transcription.

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for separating interlinked daughter DNA strands following replication.

By inhibiting these enzymes, levofloxacin leads to the cessation of DNA replication and cell division, ultimately resulting in bacterial cell death.

Visualizations

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Caption: Mechanism of Action of Levofloxacin.

Caption: this compound Forced Degradation Pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fip.org [fip.org]

- 4. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Mechanochemically Induced Solid-State Transformations of Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Levofloxacin Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and stability are intrinsically linked to its solid-state properties, including crystal structure and polymorphism. While the polymorphism of levofloxacin and its hemihydrate form has been extensively studied, detailed information regarding the crystal structure and polymorphic forms of levofloxacin lactate is less prevalent in publicly accessible scientific literature. This guide provides a comprehensive overview of the analytical techniques and experimental protocols essential for the characterization of potential polymorphic forms of this compound. It is designed to equip researchers and drug development professionals with the necessary tools and methodologies to investigate the solid-state chemistry of this important pharmaceutical salt.

Introduction to this compound and Polymorphism

Levofloxacin is the levorotatory isomer of ofloxacin and exhibits broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] It is frequently formulated as a lactate salt to enhance its solubility for parenteral administration.[2] The molecular formula of this compound is C₂₁H₂₆FN₃O₇ and its CAS number is 294662-18-3.[3]

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical aspect of pharmaceutical development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.

-

Stability: Both physical and chemical stability can vary between polymorphs.

-

Hygroscopicity: The tendency to absorb moisture from the environment.

-

Mechanical Properties: Such as compressibility and flowability, which are crucial for manufacturing solid dosage forms.

Therefore, a thorough understanding and control of the polymorphic landscape of this compound are paramount for ensuring consistent product quality, performance, and regulatory compliance. While specific polymorphic forms of this compound have been alluded to in patent literature, such as in Chinese patent CN109666034A, detailed characterization data is not widely available.[2]

Key Analytical Techniques for Polymorph Characterization

The investigation of polymorphism requires a suite of complementary analytical techniques to elucidate the crystal structure and physicochemical properties of different solid forms. The primary techniques employed are Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid. Each crystalline form produces a characteristic diffraction pattern based on the arrangement of atoms in its crystal lattice. It is the definitive tool for identifying and differentiating polymorphs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the thermal properties of a material, such as melting point, enthalpy of fusion, and glass transitions. Different polymorphs will typically exhibit different melting points and enthalpies of fusion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in a molecule and their bonding environment. Subtle differences in the intermolecular interactions within different crystal lattices can lead to distinct FTIR spectra for each polymorph.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of potential polymorphic forms of this compound.

Polymorph Screening

A crucial first step is to perform a polymorph screen to identify potential crystalline forms of this compound. This typically involves crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate).

Powder X-ray Diffraction (PXRD) Protocol

-

Instrument: A high-resolution powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å).

-

Sample Preparation: A small amount of the crystalline powder (approximately 10-20 mg) is gently packed into a sample holder. Care should be taken to minimize preferred orientation of the crystals.

-

Data Collection: The sample is scanned over a 2θ range of 3° to 40° with a step size of 0.02° and a scan speed of 1°/min.

-

Data Analysis: The resulting diffractogram is analyzed to identify the positions (in °2θ) and relative intensities of the diffraction peaks. Different polymorphs will exhibit unique peak patterns.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter equipped with a refrigerated cooling system.

-

Sample Preparation: Approximately 2-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above the expected melting point (e.g., 250 °C). A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.

-

Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of melting and the enthalpy of fusion (ΔHfus) for each thermal event.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the sample (approximately 1-2 mg) is intimately mixed with dry KBr powder (approximately 100-200 mg) and compressed into a transparent pellet using a hydraulic press.

-

Data Collection: The FTIR spectrum is recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed. Key regions to examine for polymorphic differences include the C=O stretching region (around 1700 cm⁻¹), the N-H and O-H stretching regions (above 3000 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹).

Data Presentation and Interpretation

All quantitative data obtained from the characterization techniques should be summarized in clearly structured tables for easy comparison of potential polymorphs.

Table 1: Hypothetical PXRD Data for this compound Polymorphs

| 2θ (°) - Form A | Relative Intensity (%) | 2θ (°) - Form B | Relative Intensity (%) |

| 6.8 | 100 | 7.5 | 80 |

| 9.5 | 85 | 10.2 | 100 |

| 12.3 | 60 | 14.8 | 55 |

| 15.1 | 70 | 18.6 | 90 |

| 18.9 | 95 | 21.3 | 75 |

| 21.7 | 50 | 25.9 | 65 |

| 25.4 | 80 | 28.1 | 40 |

Table 2: Hypothetical Thermal Data for this compound Polymorphs

| Polymorph | Melting Point (Onset, °C) | Enthalpy of Fusion (J/g) |

| Form A | 185.2 | 95.3 |

| Form B | 195.8 | 110.7 |

Table 3: Hypothetical FTIR Data for this compound Polymorphs

| Functional Group | Wavenumber (cm⁻¹) - Form A | Wavenumber (cm⁻¹) - Form B |

| O-H Stretch (Lactate) | 3450 | 3425 |

| C=O Stretch (Carboxylic Acid) | 1720 | 1715 |

| C=O Stretch (Quinoline) | 1625 | 1630 |

| C-O Stretch | 1280 | 1285 |

Logical Relationships in Polymorphism Studies

The relationship between different polymorphic forms can be complex, involving thermodynamic and kinetic aspects. The following diagram illustrates the potential relationships between different solid forms.

Conclusion

The study of the crystal structure and polymorphism of this compound is a critical endeavor in pharmaceutical development to ensure the safety, efficacy, and quality of the final drug product. Although detailed public data on the polymorphic forms of this compound is currently scarce, this guide provides the necessary framework and detailed experimental protocols for researchers to undertake a comprehensive investigation. By employing a combination of PXRD, DSC, and FTIR, and by systematically screening for different crystalline forms, the solid-state landscape of this compound can be thoroughly mapped. This will ultimately lead to the development of a more robust and reliable pharmaceutical product.

References

Spectroscopic Analysis of Levofloxacin Lactate: A Technical Guide for Identification

Introduction

Levofloxacin lactate, the lactate salt of the synthetic broad-spectrum fluoroquinolone antibiotic levofloxacin, is widely utilized in pharmaceutical formulations for its enhanced solubility and stability.[1][2] Accurate identification and characterization of this active pharmaceutical ingredient (API) are critical for ensuring drug quality, safety, and efficacy. Spectroscopic techniques provide a powerful and non-destructive suite of tools for the comprehensive analysis of this compound. This technical guide presents an in-depth overview of the core spectroscopic methods—Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the identification of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a thorough understanding and application of these analytical techniques.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its analysis. It is a derivative of levofloxacin, existing as a 1:1 combination of the S-enantiomer of levofloxacin with lactic acid.[1] The compound typically appears as a white to off-white solid.[2]

| Property | Value | Reference |

| Molecular Formula | C21H26FN3O7 | [1][3] |

| Molecular Weight | 451.451 g/mol | [1][3] |

| CAS Number | 294662-18-3 | [1] |

| Solubility | pH-dependent, ~100 mg/mL in pH 0.6-5.8 | [1][4] |

Spectroscopic Identification Methods

The synergistic use of multiple spectroscopic techniques provides a robust framework for the unambiguous identification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used quantitative technique for determining the concentration of levofloxacin in bulk and pharmaceutical dosage forms. The method is based on the absorption of ultraviolet light by the molecule, which induces electronic transitions. The absorbance is directly proportional to the concentration, following the Beer-Lambert law.[5]

The wavelength of maximum absorbance (λmax) for levofloxacin is dependent on the solvent used.

| Solvent/Diluent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| 0.1 M HCl | 290 - 293 | 0.25 - 12.0 | 0.999 | [5][6] |

| Distilled Water | 288 - 320 | 2 - 10 | 0.9997 - 0.9999 | [5][7] |

| Methanol | 298 | 3.0 - 8.0 | 0.9999 | [5] |

| Water:Methanol:Acetonitrile (9:0.5:0.5) | 292 | 1.0 - 12.0 | 0.9998 | [8] |

| 0.1 N NaOH | 288 | 2 - 12 | 0.999 | [5] |

-

Preparation of Standard Stock Solution: Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., 0.1 M HCl, distilled water, or methanol) to obtain a stock solution of 1000 µg/mL.[7]

-

Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain working standard solutions with concentrations within the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).[7][9]

-

Sample Preparation: For bulk drug, prepare a sample solution in the same manner as the standard stock solution and dilute to a final concentration within the calibration range. For pharmaceutical formulations, weigh and powder the tablets, then dissolve a quantity equivalent to 100 mg of levofloxacin in the chosen solvent, sonicate to ensure complete dissolution, filter, and dilute appropriately.[5]

-

Spectrophotometric Measurement: Use a calibrated UV-Vis spectrophotometer. Set the scanning range from 200 to 400 nm. Use the corresponding solvent as a blank.[9][10]

-

Determination of λmax: Scan the working standard solutions to determine the wavelength of maximum absorbance (λmax).[10]

-

Calibration Curve Construction: Measure the absorbance of each working standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.[5]

-

Analysis of Sample: Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound.

The FT-IR spectrum of levofloxacin exhibits characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Interpretation | Reference |

| O-H (Carboxylic Acid) | ~3400 (broad) | Stretching vibration | |

| C-H (Aromatic/Aliphatic) | ~3000-2850 | Stretching vibrations | |

| C=O (Carboxylic Acid) | ~1724 | Stretching vibration | [11] |

| C=O (Ketone) | ~1620 | Stretching vibration | |

| C=C (Aromatic) | ~1600-1450 | Stretching vibrations | |

| C-O (Ether/Carboxylic Acid) | ~1300-1000 | Stretching vibrations | |

| C-F (Aryl Fluoride) | ~1250 | Stretching vibration | [12] |

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat this compound sample directly on the ATR crystal.[9] This method requires minimal sample preparation.

-

-

Spectral Acquisition:

-

Place the KBr pellet or the ATR accessory into the sample compartment of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[13]

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

-

Data Analysis:

-

Identify the characteristic absorption peaks and compare them with a reference spectrum of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It is an invaluable tool for the unambiguous structural elucidation and confirmation of levofloxacin.

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for levofloxacin, typically recorded in a solvent like DMSO-d6.

¹H NMR Chemical Shifts (DMSO-d6)

| Proton Assignment | Chemical Shift (ppm) |

| Aromatic CH | ~8.5 - 7.5 |

| CH (Piperazine) | ~3.5 - 2.5 |

| CH3 (Piperazine) | ~2.2 |

| CH3 (Chiral Center) | ~1.4 (doublet) |

| OCH2 | ~4.5 - 4.3 |

| CH (Chiral Center) | ~4.9 (quartet) |

¹³C NMR Chemical Shifts (DMSO-d6)

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~176 |

| C=O (Ketone) | ~165 |

| Aromatic C-F | ~155 (doublet) |

| Aromatic C | ~145 - 105 |

| CH (Chiral Center) | ~75 |

| OCH2 | ~66 |

| CH2 (Piperazine) | ~50 - 45 |

| CH3 (Piperazine) | ~43 |

| CH3 (Chiral Center) | ~18 |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.[14]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended):

-

Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.[14]

-

-

Data Analysis: Process the spectra (Fourier transformation, phase correction, baseline correction) and assign the chemical shifts to the corresponding atoms in the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z).

Electrospray ionization (ESI) is a common technique for the analysis of levofloxacin.

| Ion | m/z | Interpretation | Reference |

| [M+H]⁺ | 362.15 | Protonated levofloxacin molecule | [15] |

| [M+H-CO₂]⁺ | 318.1 | Fragment ion after loss of CO₂ | [16] |

| [M-H]⁻ | 360.1 | Deprotonated levofloxacin molecule | |

| Levofloxacin N-oxide [M+H]⁺ | 378 | Protonated N-oxide degradation product | [17] |

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source (e.g., ESI) via direct infusion or coupled with a liquid chromatography (LC) system.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

-

Tandem MS (MS/MS) for Fragmentation: For structural confirmation, a precursor ion (e.g., m/z 362) can be selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, providing further structural information.[16]

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure of levofloxacin.

Visualized Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical pathway for the identification of this compound.

Conclusion

The spectroscopic analysis of this compound through the combined application of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a comprehensive and reliable methodology for its identification and characterization. UV-Vis spectroscopy serves as a robust quantitative tool, while FT-IR offers rapid confirmation of functional groups. Mass Spectrometry provides definitive molecular weight information, and NMR spectroscopy delivers unambiguous structural elucidation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, ensuring the quality and integrity of this compound in drug development and manufacturing.

References

- 1. Buy this compound | 294662-18-3 | >98% [smolecule.com]

- 2. What is this compound - Properties & Specifications [pt.eleph-citrics.com]

- 3. This compound | C21H26FN3O7 | CID 25119532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. publications.ashp.org [publications.ashp.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 11. ijpsonline.com [ijpsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. magritek.com [magritek.com]

- 15. Mass spectrometry imaging of levofloxacin distribution in TB-infected pulmonary lesions by MALDI-MSI and continuous liquid microjunction surface sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Levofloxacin Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of levofloxacin lactate, a third-generation fluoroquinolone antibiotic. This document details its mechanism of action, in vitro activity against a broad range of clinically relevant bacteria, standardized experimental protocols for susceptibility testing, and mechanisms of resistance. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Mechanism of Action

Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a process crucial for the initiation of DNA replication and transcription. In Gram-positive bacteria, topoisomerase IV is the preferential target; this enzyme is critical for the separation of daughter chromosomes following DNA replication.[1][2] Inhibition of these enzymes leads to strand breakage in bacterial DNA, resulting in the inhibition of DNA replication and transcription, and ultimately, cell death.

References

Pharmacokinetics and pharmacodynamics of levofloxacin lactate in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Levofloxacin Lactate

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its lactate salt, this compound, is commonly used in intravenous formulations. Understanding the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of levofloxacin is crucial for researchers, scientists, and drug development professionals to predict its efficacy, optimize dosing regimens, and mitigate the development of antimicrobial resistance. This guide provides a comprehensive overview of the core in vitro PK/PD properties of levofloxacin, detailed experimental protocols, and visualizations of key processes.

In Vitro Pharmacokinetics

While most pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) are determined through in vivo studies, key aspects relevant to in vitro testing include protein binding and chemical stability.

2.1 Plasma Protein Binding

Levofloxacin exhibits low to moderate binding to human serum proteins, primarily albumin. The extent of protein binding is independent of drug concentration.

| Parameter | Value | Reference |

| Serum Protein Binding | 24% to 38% | [3] |

This relatively low protein binding means a substantial fraction of the drug is free and available to exert its antibacterial effect in the body.

In Vitro Pharmacodynamics

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For levofloxacin, this involves its mechanism of action and its activity against various bacterial pathogens.

3.1 Mechanism of Action

Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type IIA topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][4]

-

DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[4] Inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, halting replication.[4]

-

Topoisomerase IV: This enzyme is responsible for separating interlinked daughter DNA strands (decatenation) following replication, a critical step for chromosome segregation during cell division.[4] Inhibition of topoisomerase IV prevents bacterial cells from dividing successfully.[4]

The binding of levofloxacin to these enzymes forms a stable complex with the DNA, trapping the enzymes and leading to double-strand DNA breaks, which are ultimately lethal to the bacterium.[4]

3.2 Antibacterial Spectrum and Potency

Levofloxacin demonstrates concentration-dependent bactericidal activity against a wide range of pathogens.[5] Its potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

Table 1: In Vitro Activity of Levofloxacin Against Common Respiratory Pathogens

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Streptococcus pneumoniae | 0.5 | 0.5 | [6] |

| Legionella pneumophila | N/A | 0.03 | [7] |

| Mycoplasma pneumoniae | N/A | 0.25 | [7] |

Table 2: In Vitro Activity of Levofloxacin Against Gram-Negative Bacteria

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Enterobacteriaceae (most) | ≤0.03 - 0.12 | N/A | [6] |

| Pseudomonas aeruginosa | 0.5 | N/A | [6] |

| Stenotrophomonas maltophilia | 0.5 | N/A | [6] |

Table 3: In Vitro Activity of Levofloxacin Against Staphylococci

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Oxacillin-Susceptible Staphylococcus aureus (MSSA) | 0.12 - 0.25 | N/A | [6] |

| Oxacillin-Resistant Staphylococcus aureus (MRSA) | >4 | N/A | [6] |

3.3 Bactericidal Activity and Time-Kill Kinetics

Time-kill assays demonstrate the rate and extent of bacterial killing over time. Levofloxacin typically exhibits rapid, concentration-dependent bactericidal activity.[8] Against many pathogens, a 99.9% reduction in bacterial count (a 3-log₁₀ decrease) is observed within hours of exposure to concentrations at or above the MIC.[9][10] For instance, against E. coli and P. aeruginosa, 99.9% killing was observed after 3-6 hours at 1xMIC.[9]

3.4 Post-Antibiotic Effect (PAE)

PAE is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent.[11] This effect is an important pharmacodynamic parameter, as drugs with a longer PAE may allow for less frequent dosing intervals. Levofloxacin exhibits a significant PAE against a variety of bacteria.

Table 4: Post-Antibiotic Effect (PAE) of Levofloxacin

| Organism | Exposure Concentration | Duration of PAE (hours) | Reference |

| Streptococcus pneumoniae | 10 x MIC | 0.5 - 6.5 | [11] |

| Anaerobic Bacteria | 2 x MIC | 0.06 - 2.88 | [8] |

| Pseudomonas aeruginosa | 4 x MIC | 1.9 - 4.5 | [12] |

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible in vitro PK/PD testing.

4.1 Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture, yielding approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria, no drug) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., 35°C, ambient air) for 16-20 hours.

-

MIC Reading: The MIC is recorded as the lowest concentration of levofloxacin that completely inhibits visible growth of the organism.

-

MBC Determination: An aliquot (e.g., 10-100 µL) is taken from each well showing no visible growth and is subcultured onto an antibiotic-free agar plate.

-

Incubation and Reading: The agar plates are incubated for 18-24 hours. The MBC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the initial inoculum count.

4.2 Time-Kill Curve Assay

This assay provides detailed information on the rate of bactericidal activity.

Protocol:

-

Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in a suitable broth, adjusting the turbidity to a final starting concentration of approximately 10⁶ CFU/mL.

-

Drug Exposure: Add levofloxacin at various multiples of the predetermined MIC (e.g., 0.25x, 1x, 4x, 8x MIC) to different flasks containing the bacterial culture. A growth control flask with no antibiotic is included.

-

Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Viable Counts: Perform serial dilutions of each aliquot in sterile saline or broth to neutralize the antibiotic's effect. Plate the dilutions onto appropriate agar plates.

-

Incubation and Analysis: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves.

4.3 Post-Antibiotic Effect (PAE) Assay

This protocol measures the duration of growth suppression following antibiotic removal.

Protocol:

-

Exposure: Expose a logarithmic-phase bacterial culture (test culture) to a high concentration of levofloxacin (e.g., 5-10 times the MIC) for a defined period (typically 1 or 2 hours). A control culture is handled identically but without antibiotic exposure.

-

Removal of Antibiotic: Remove the levofloxacin from the test culture. This is typically achieved by centrifugation, removal of the supernatant, and resuspension of the bacterial pellet in fresh, drug-free broth. Alternatively, a 1:1000 dilution can be performed to reduce the drug concentration to sub-inhibitory levels.

-

Regrowth Monitoring: Incubate both the test and control cultures.

-

Viable Counts: Perform viable counts (CFU/mL) for both cultures at regular intervals (e.g., every hour) until the test culture demonstrates significant regrowth.

-

Calculation: The PAE is calculated using the formula: PAE = T - C, where 'T' is the time required for the count in the test culture to increase by 1 log₁₀ above the count observed immediately after drug removal, and 'C' is the corresponding time for the control culture.[11]

Conclusion

The in vitro pharmacokinetic and pharmacodynamic profile of this compound demonstrates its characteristics as a potent, broad-spectrum, concentration-dependent bactericidal agent. Its mechanism of inhibiting both DNA gyrase and topoisomerase IV provides robust antibacterial activity. Key pharmacodynamic features, including rapid time-kill kinetics and a significant post-antibiotic effect against many pathogens, underscore its efficacy. The experimental protocols detailed herein provide a framework for the consistent and accurate in vitro evaluation of levofloxacin and other antimicrobial agents, which is fundamental to preclinical assessment and the strategic development of new therapies.

References

- 1. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levofloxacin - Wikipedia [en.wikipedia.org]

- 3. mims.com:443 [mims.com:443]

- 4. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 5. Pharmacokinetics and pharmacodynamics of levofloxacin injection in healthy Chinese volunteers and dosing regimen optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levofloxacin in vitro activity: results from an international comparative study with ofloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of levofloxacin against contemporary clinical isolates of Legionella pneumophila, Mycoplasma pneumoniae and Chlamydia pneumoniae from North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bactericidal Activity and Postantibiotic Effect of Levofloxacin against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Comparative in vitro bacteriostatic and bactericidal activity of levofloxacin and ciprofloxacin against urinary tract pathogens determined by MIC, MBC, Time-Kill curves and bactericidal index analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacodynamics of levofloxacin, ofloxacin, and ciprofloxacin, alone and in combination with rifampin, against methicillin-susceptible and -resistant Staphylococcus aureus in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Post-antibiotic effect of levofloxacin and tobramycin alone or in combination with cefepime against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal degradation profile of solid-state levofloxacin lactate

An In-Depth Technical Guide on the Thermal Degradation Profile of Solid-State Levofloxacin

Disclaimer: This guide details the thermal degradation profile of levofloxacin, primarily focusing on its common hemihydrate form, due to a lack of specific comprehensive data for the solid-state thermal analysis of levofloxacin lactate in the available scientific literature. The thermal behavior of the lactate salt is expected to differ.

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is commonly available in various salt and hydrate forms, with levofloxacin hemihydrate being a prevalent solid-state form.[2] Understanding the thermal stability and degradation profile of solid-state levofloxacin is critical for drug development, formulation, and ensuring stability during manufacturing and storage.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of active pharmaceutical ingredients (APIs).[3][4] These methods provide crucial information on dehydration, melting, decomposition, and solid-state transitions, which are vital for establishing appropriate storage conditions and predicting shelf-life. This guide provides a comprehensive overview of the thermal degradation of solid-state levofloxacin, summarizing key quantitative data, detailing experimental protocols, and illustrating the analytical workflow.

Quantitative Data from Thermal Analysis

The thermal behavior of levofloxacin is characterized by distinct events, including the loss of water of hydration, melting, and subsequent decomposition. The data presented below is primarily for the levofloxacin hemihydrate form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, quantifying the loss of volatiles like water. For levofloxacin hemihydrate, the initial mass loss corresponds to the dehydration process.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data for Levofloxacin Hemihydrate

| Parameter | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration | 40 - 130 | 2.35 - 2.56 | Loss of water of hydration.[2][3] |

| Decomposition | > 230 | ~60 | Primary thermal decomposition of the molecule.[5] |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It reveals events like dehydration, polymorphic transitions, and melting.

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for Levofloxacin Hemihydrate

| Thermal Event | Peak Temperature (°C) | Description |

| Dehydration | 40 - 117 | A broad endothermic event corresponding to the loss of crystal water.[1][3][6] |

| Polymorphic Conversion (γ → δ) | ~54 | An enantiotropic conversion from the γ anhydrate form to the δ anhydrate form.[3] |

| Melting of γ Form | ~224 - 227 | A sharp endothermic peak representing the melting of the anhydrous γ polymorph.[3] |

| Melting of β Form | ~228 - 231 | A sharp endothermic peak representing the melting of the anhydrous β polymorph.[3] |

| Melting of α Form | ~232 - 234 | A sharp endothermic peak representing the melting of the anhydrous α polymorph.[3] |

| Decomposition | > 230 | An exothermic process following melting, indicating consummate degradation of the drug.[7] |

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible results in thermal analysis. The following protocols are representative of those cited in the literature.

Thermogravimetric Analysis (TGA)

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small amount of the levofloxacin sample (typically 2-10 mg) is accurately weighed and placed into an appropriate pan (e.g., aluminum or platinum).

-

Analysis Conditions:

-

Heating Rate: Samples are typically heated at a constant rate, such as 10 °C/min.[8] Studies on decomposition kinetics may use multiple heating rates (e.g., 7.5, 10, 12.5, and 15 °C/min).[8]

-

Temperature Range: The analysis is conducted over a range that covers all expected thermal events, for example, from ambient temperature (e.g., 25 °C) to 600 °C.[8]

-

Atmosphere: The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8][9]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

-

Apparatus: A calibrated Differential Scanning Calorimeter.[10]

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan, which is then hermetically sealed.[10][11] For studies involving dehydration, the lid may be pierced to allow for the escape of volatiles.[11]

-

Analysis Conditions:

-

Heating Rate: A constant heating rate, commonly 10 °C/min or 20 °C/min, is applied.[10][11]

-

Temperature Range: The sample is heated from a sub-ambient temperature (e.g., 25 °C) to a temperature beyond the melting and decomposition point (e.g., 250 °C).[10][11]

-

Atmosphere: An inert purge gas, such as nitrogen, is used at a consistent flow rate (e.g., 50 mL/min).[11]

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, decomposition) events, along with their corresponding peak temperatures and enthalpy changes.

High-Performance Liquid Chromatography (HPLC) for Degradation Products

While not a thermal analysis technique itself, HPLC is crucial for identifying and quantifying degradation products after thermal stress.

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen orthophosphate dihydrate with triethylamine) and an organic solvent (e.g., methanol) is often employed in a gradient elution mode.

-

Detection: The eluent is monitored at a wavelength where levofloxacin and its degradation products show significant absorbance, such as 294 nm.

-

Sample Preparation: Thermally stressed solid samples are dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

Visualizing the Process

The following diagrams illustrate the experimental workflow and the logical progression of the thermal degradation of solid-state levofloxacin.

Caption: Experimental workflow for thermal analysis of solid-state levofloxacin.

Caption: Logical pathway of levofloxacin thermal degradation.

Conclusion

References

- 1. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-state properties and antibiotic potency of levofloxacin – dicarboxylate salts prepared by the green method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Isoconversional and DFT Investigation of the Thermal Decomposition of Levofloxacin | Moroccan Journal of Chemistry [revues.imist.ma]

- 5. researchgate.net [researchgate.net]

- 6. New Organic Salt from Levofloxacin-Citric Acid: What Is the Impact on the Stability and Antibiotic Potency? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. THERMO-OXIDATIVE DECOMPOSITION ANALYSIS OF LEVOFLOXACIN BY ISOCONVERSIONAL KINETICS AND COMPUTATIONAL METHODS [repository.najah.edu]

- 10. Levofloxacin–Niflumate Salt Development as a Strategy for Improving Physicochemical Properties and Modulating Antibiotic Potency and Anti-Inflammatory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchrepository.ul.ie [researchrepository.ul.ie]

An In-depth Technical Guide to the Solubility Characteristics of Levofloxacin Lactate in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of levofloxacin lactate, a broad-spectrum fluoroquinolone antibiotic. Understanding the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, bioavailability, and therapeutic efficacy. This document compiles quantitative solubility data from various sources, details experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to this compound and Its Solubility

Levofloxacin, the levorotatory isomer of ofloxacin, is a widely used antibiotic effective against a variety of bacterial infections.[1] this compound is a salt form designed to enhance the aqueous solubility and stability of the parent compound, making it particularly suitable for parenteral formulations.[1] The solubility of levofloxacin is pH-dependent, a crucial characteristic for its formulation and absorption.[1][2][3][4] As an amphoteric compound, levofloxacin's solubility is influenced by the pH of the medium, which affects its ionization state.[2][3][4]

Quantitative Solubility Data

The solubility of levofloxacin and its salts has been determined in various solvents, including aqueous solutions at different pH values and several organic solvents. The following tables summarize the available quantitative data.

Table 1: Solubility of Levofloxacin and its Hemihydrate Salt in Aqueous Buffer Solutions

| Form of Levofloxacin | pH | Temperature (°C) | Solubility (mg/mL) | Ionic Strength (µ) |

| Levofloxacin | 0.6 - 5.8 | Not Specified | ~100 | Not Specified |

| Levofloxacin | 6.7 | Not Specified | 272 (Maximum) | Not Specified |

| Levofloxacin | 6.9 | Not Specified | ~50 (Minimum) | Not Specified |

| Levofloxacin Hemihydrate | 3.0 | 30 ± 0.5 | 70.66 ± 0.43 | 0.2 |

| Levofloxacin Hemihydrate | 4.0 | 30 ± 0.5 | 65.40 ± 0.56 | 0.2 |

| Levofloxacin Hemihydrate | 5.0 | 30 ± 0.5 | 57.55 ± 0.32 | 0.2 |

| Levofloxacin Hemihydrate | 6.0 | 30 ± 0.5 | 51.07 ± 0.44 | 0.2 |

| Levofloxacin Hemihydrate | 7.0 | 30 ± 0.5 | 49.66 ± 0.17 | 0.2 |

| Levofloxacin Hemihydrate | 8.0 | 30 ± 0.5 | 44.39 ± 0.18 | 0.2 |

| Levofloxacin Hydrate | 7.2 (PBS) | Not Specified | ~5 | Not Specified |

Data sourced from references:[2][3][5][6][7]

Table 2: Solubility of Levofloxacin Hydrate in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dimethyl sulfoxide (DMSO) | Not Specified | ~25 |

| Dimethylformamide (DMF) | Not Specified | ~30 |

| Ethanol | Not Specified | ~1 |

Data sourced from reference:[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of levofloxacin salts in various pH buffer solutions, adapted from published studies.[2][3][4]

3.1. Materials and Equipment

-

Levofloxacin salt (e.g., lactate, hemihydrate)

-

Buffer solutions of varying pH (e.g., 0.02 M buffer solutions with pH ranging from 3.0 to 8.0)

-

Reagents to adjust ionic strength (e.g., NaCl)

-

Vials

-

Ultrasonic bath

-

Water bath shaker

-

Filtration apparatus (e.g., 10 µm and 0.22 µm millipore filters)

-

UV-Vis Spectrophotometer

-

Analytical balance

3.2. Procedure

-

Preparation of Buffer Solutions: Prepare a series of 0.02 M buffer solutions with the desired pH range (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). Adjust the ionic strength of each buffer to 0.2 using a suitable salt like NaCl.

-

Sample Preparation: Add an excess amount of the levofloxacin salt to vials containing a fixed volume (e.g., 5 mL) of each buffer solution.

-

Ultrasonication: Subject the vials to ultrasonication for approximately 15 minutes to aid in the initial dispersion of the solid.

-

Equilibration: Place the vials in a water bath shaker set at a constant temperature (e.g., 30 ± 0.5°C) and agitation speed (e.g., 150 rpm). Allow the solutions to equilibrate for a sufficient time to reach saturation (e.g., four hours).

-

Filtration: After equilibration, filter the samples to remove undissolved solid. A two-step filtration process is recommended, first through a larger pore size filter (e.g., 10 µm) followed by a smaller pore size filter (e.g., 0.22 µm) to ensure a clear filtrate.

-

Quantification: Dilute the resulting filtrate with the corresponding buffer solution to a concentration within the linear range of the analytical method. Determine the concentration of levofloxacin in the filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength for the drug in each respective pH buffer.

-

Data Analysis: The experiment should be performed in triplicate for each pH condition. Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA).

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Discussion of Solubility Characteristics

The solubility of levofloxacin is significantly influenced by the pH of the solvent. In the acidic to slightly acidic range (pH 0.6 to 5.8), its solubility remains relatively constant at approximately 100 mg/mL.[1][5][7] As the pH increases above 5.8, the solubility rises sharply, reaching a maximum of 272 mg/mL at pH 6.7.[5][7] Further increases in pH beyond 6.7 lead to a decrease in solubility.[5][7] This pH-dependent solubility profile is a critical consideration for the development of both oral and parenteral dosage forms to ensure adequate dissolution and bioavailability. The data for levofloxacin hemihydrate shows a trend of decreasing solubility as the pH increases from 3.0 to 8.0, which is consistent with the behavior of an amphoteric compound.[2][3]

In organic solvents, levofloxacin hydrate exhibits moderate solubility in polar aprotic solvents like DMSO and DMF, and low solubility in polar protic solvents like ethanol.[6] This information is valuable for processes such as synthesis, purification, and the development of non-aqueous formulations.

Conclusion

This technical guide has summarized the key solubility characteristics of this compound and related forms in various solvents. The provided quantitative data, detailed experimental protocol, and visual workflow serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these solubility properties is essential for the successful formulation and clinical application of levofloxacin-based therapeutics.

References

- 1. Buy this compound | 294662-18-3 | >98% [smolecule.com]

- 2. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]

- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. publications.ashp.org [publications.ashp.org]

The Cornerstone of Efficacy: An In-depth Technical Guide to the Enantiomeric Purity of Levofloxacin Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, the levorotatory S-(-)-enantiomer of ofloxacin, stands as a prominent member of the fluoroquinolone class of antibiotics. Its clinical success is intrinsically linked to its stereochemistry, with the S-enantiomer exhibiting significantly greater antibacterial potency than its counterpart, the R-(+)-enantiomer (dextrofloxacin). This technical guide provides a comprehensive examination of the critical importance of the enantiomeric purity of levofloxacin lactate. It delves into the disparate pharmacological and toxicological profiles of the enantiomers, outlines detailed experimental protocols for the determination of enantiomeric purity, and presents a framework for the integrated control of stereochemistry throughout the drug development lifecycle.

Introduction: The Significance of Chirality in Levofloxacin

Levofloxacin is a chiral fluoroquinolone carboxylic acid, and its biological activity is predominantly associated with the S-(-)-enantiomer.[1] The R-(+)-enantiomer, dextrofloxacin, is considered a chiral impurity and exhibits substantially lower antibacterial activity.[2] The development of levofloxacin as a single enantiomer, a concept known as a "chiral switch" from the racemic ofloxacin, was driven by the recognition that the S-isomer is the therapeutically active agent, or "eutomer".[1][3] The less active or inactive "distomer" (R-isomer) can contribute to the side-effect profile or metabolic load without offering therapeutic benefit.[4]

The lactate salt of levofloxacin is often utilized in pharmaceutical formulations.[5] Ensuring the enantiomeric purity of this compound is, therefore, a critical quality attribute, directly impacting the drug's efficacy and safety.[6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of chiral impurities, necessitating the development and validation of robust analytical methods to quantify the enantiomeric composition of the active pharmaceutical ingredient (API) and the final drug product.[2]

Pharmacological and Toxicological Disparity of Levofloxacin Enantiomers

The profound difference in the biological activity of levofloxacin and dextrofloxacin is the primary driver for ensuring high enantiomeric purity.

Mechanism of Action

Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable ternary complex with the enzyme and DNA, levofloxacin traps the enzyme, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. The S-(-)-enantiomer (levofloxacin) binds to these enzymes with significantly higher affinity than the R-(+)-enantiomer.[1]

Comparative Antibacterial Potency